molecular formula C7H5Cl2FO2S B1350549 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride CAS No. 306937-30-4

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1350549
CAS No.: 306937-30-4
M. Wt: 243.08 g/mol
InChI Key: DPLPKJZEWFVGQM-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and applications. The combination of these substituents makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPKJZEWFVGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378625
Record name 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-30-4
Record name 3-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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